

Introduction: The Structural Significance of 2,2-Dimethylpropanimidamide

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Compound of Interest

Compound Name: **2,2-Dimethylpropanimidamide**

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2,2-Dimethylpropanimidamide, commonly known as pivalamidine, is an organic compound featuring a sterically hindered tert-butyl group attached to an amidine functional group [-C(=NH)NH₂]. Amidines are of significant interest in medicinal chemistry and drug development as they are highly basic and, upon protonation, form resonance-stabilized amidinium cations. This property makes them valuable as bioisosteres for guanidines and their derivatives are explored for various therapeutic applications.

Accurate structural elucidation is paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of molecules like **2,2-Dimethylpropanimidamide**.

This guide provides a comprehensive analysis of the spectral data for **2,2-Dimethylpropanimidamide**. As direct experimental data for the free base is not widely available in public databases, this document leverages available data for its stable hydrochloride salt, **2,2-Dimethylpropanimidamide** hydrochloride, and established principles of spectroscopic interpretation for the amidine functional group. This approach provides a robust and scientifically grounded understanding of its spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

Theoretical Fragmentation of Aliphatic Amidines

Upon electron ionization (EI), the molecular ion of an aliphatic amidine is expected to undergo fragmentation pathways characteristic of aliphatic amines. A dominant pathway is α -cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen-containing functional group.^[1] For **2,2-Dimethylpropanimidamide**, the most likely α -cleavage event is the loss of a methyl radical to form a stable, resonance-stabilized cation. The loss of the entire tert-butyl group is another prominent fragmentation pathway.

For the hydrochloride salt, soft ionization techniques like Electrospray Ionization (ESI) would typically show a strong signal for the intact protonated molecule (the amidinium cation). Tandem MS (MS/MS) of this cation would then induce fragmentation.

Predicted Mass Spectrum of 2,2-Dimethylpropanimidamide

The molecular formula for the free base is $C_5H_{12}N_2$, giving it a monoisotopic mass of approximately 100.10 Da.^[2] A key feature to note is the presence of two nitrogen atoms, which, according to the Nitrogen Rule, dictates an even nominal molecular weight for the molecular ion $[M]^{+\bullet}$.

A proposed fragmentation pathway under Electron Ionization (EI) is illustrated below:

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References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Pivalamidine hydrochloride | $C_5H_{12}N_2$ | CID 431752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Structural Significance of 2,2-Dimethylpropanimidamide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3025261#spectral-data-for-2-2-dimethylpropanimidamide-nmr-ir-ms>]

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